(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide
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Overview
Description
(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a methoxyethyl group, and a sulfonamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate starting materials such as 2-methoxyethylamine and a suitable aldehyde.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyridine derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Formation of the Ethenesulfonamide Moiety: The final step involves the coupling of the intermediate with an ethenesulfonamide precursor under suitable conditions to achieve the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethanesulfonamide
- **N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethynesulfonamide
- **N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethanesulfonamide
Uniqueness
(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide is unique due to its specific (E)-configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in different biological activities and chemical properties compared to its isomers or similar compounds.
Properties
IUPAC Name |
(E)-N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-14-3-5-15(6-4-14)9-12-24(21,22)18-16-7-8-17(20)19(13-16)10-11-23-2/h3-9,12-13,18H,10-11H2,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVDODBILBLFIX-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN(C(=O)C=C2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN(C(=O)C=C2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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